Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate
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Overview
Description
Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate is a complex organic compound with the molecular formula C27H42O5 It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate typically involves multiple steps, starting from cholic acid or its derivatives. The process includes esterification, acetylation, and benzoylation reactions.
Esterification: Cholic acid is first converted to its methyl ester using methanol and an acid catalyst such as sulfuric acid.
Acetylation: The hydroxyl groups at the 3alpha and 12beta positions are acetylated using acetic anhydride in the presence of a base like pyridine.
Benzoylation: The hydroxyl group at the 12beta position is further benzoylated using benzoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with bile acid receptors and enzymes involved in lipid metabolism. The acetoxy and benzoyloxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate can be compared with other bile acid derivatives such as:
Methyl 3alpha-acetoxy-12beta-oxocholanate: Lacks the benzoyloxy group, leading to different chemical properties and reactivity.
Methyl 3alpha-acetoxy-7,12-dioxo-5beta-cholan-24-oate: Contains additional oxo groups, affecting its oxidation-reduction behavior.
Methyl 3alpha-acetoxy-12alpha-hydroxy-5beta-cholan-24-oate: Has a hydroxyl group instead of a benzoyloxy group, influencing its solubility and biological activity.
Properties
CAS No. |
22879-94-3 |
---|---|
Molecular Formula |
C34H48O6 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(3R,5S,12R)-3-acetyloxy-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C34H48O6/c1-21(11-16-31(36)38-5)27-14-15-28-26-13-12-24-19-25(39-22(2)35)17-18-33(24,3)29(26)20-30(34(27,28)4)40-32(37)23-9-7-6-8-10-23/h6-10,21,24-30H,11-20H2,1-5H3/t21-,24+,25-,26?,27?,28?,29?,30-,33?,34?/m1/s1 |
InChI Key |
GHPANJWPXKVPBX-MJGRWGSQSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)C1CCC2C1([C@@H](CC3C2CC[C@@H]4C3(CC[C@H](C4)OC(=O)C)C)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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